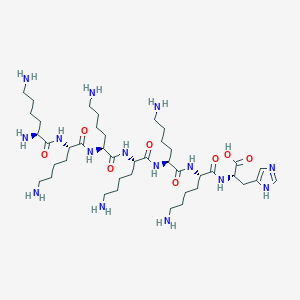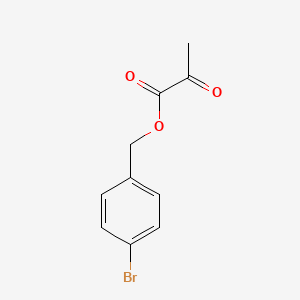
2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound with a complex structure that includes a bromine atom, a methyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 1-bromo-2-methylpropan-2-ol with 2-isocyanatoethyl (meth)acrylate. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of specialized equipment and conditions to maintain the purity and yield of the compound is essential.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Polymerization Reactions: It can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxazole derivatives, while polymerization reactions can produce polymers with amino side groups .
Scientific Research Applications
2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The bromine atom and oxazole ring play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Bromo-2-methylpropan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of an oxazole ring.
2-Bromo-2-methylpropionic acid: Contains a bromine atom and a methyl group but lacks the oxazole ring.
Uniqueness
2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to its combination of a bromine atom, a methyl group, and an oxazole ring. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry
Properties
CAS No. |
918522-47-1 |
|---|---|
Molecular Formula |
C9H16BrNO |
Molecular Weight |
234.13 g/mol |
IUPAC Name |
2-(1-bromo-2-methylpropan-2-yl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C9H16BrNO/c1-8(2,5-10)7-11-9(3,4)6-12-7/h5-6H2,1-4H3 |
InChI Key |
CMCGLOUUJICFDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C(C)(C)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14189027.png)


![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate](/img/structure/B14189048.png)




![1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B14189077.png)

![Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone](/img/structure/B14189084.png)

